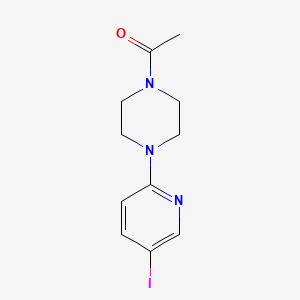
1-Acetyl-4-(5-Iodopyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-(5-Iodopyridin-2-yl)piperazine is a chemical compound with the molecular formula C11H14IN3O and a molecular weight of 331.15 g/mol . This compound is characterized by the presence of an acetyl group attached to a piperazine ring, which is further substituted with a 5-iodopyridin-2-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Acetyl-4-(5-Iodopyridin-2-yl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Acetyl-4-(5-Iodopyridin-2-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Acetylation and Deacetylation: The acetyl group can be added or removed under specific conditions, affecting the compound’s reactivity and properties.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-4-(5-Iodopyridin-2-yl)piperazine is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(5-Iodopyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Acetyl-4-(5-Iodopyridin-2-yl)piperazine can be compared with other piperazine derivatives, such as:
1-Acetyl-4-(2-Pyridinyl)piperazine: Lacks the iodine atom, resulting in different reactivity and properties.
1-Acetyl-4-(4-Iodopyridin-2-yl)piperazine: The iodine atom is positioned differently, affecting the compound’s chemical behavior.
1-Benzyl-4-(5-Iodopyridin-2-yl)piperazine: The acetyl group is replaced with a benzyl group, altering its interactions and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14IN3O |
|---|---|
Molecular Weight |
331.15 g/mol |
IUPAC Name |
1-[4-(5-iodopyridin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C11H14IN3O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7H2,1H3 |
InChI Key |
QARUNSFNDPAZAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















